molecular formula C11H6ClN3O2S B13091158 2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole

2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole

Katalognummer: B13091158
Molekulargewicht: 279.70 g/mol
InChI-Schlüssel: DXVUPXLXXROQKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole is a heterocyclic compound that features a thieno[3,4-d]imidazole core with a 2-chloro-5-nitrophenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitroaniline with a thieno[3,4-d]imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide (CuI) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, solvents like DMF, catalysts like CuI.

    Cyclization: Various cyclization agents and conditions depending on the desired product.

Major Products

    Reduction: 2-(2-Amino-5-nitrophenyl)-1h-thieno[3,4-d]imidazole.

    Substitution: 2-(2-Substituted-5-nitrophenyl)-1h-thieno[3,4-d]imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Chloro-5-nitrophenyl)-1h-imidazole: Similar structure but lacks the thieno ring.

    2-(2-Chloro-5-nitrophenyl)-1h-benzimidazole: Contains a benzimidazole core instead of thieno[3,4-d]imidazole.

    2-(2-Chloro-5-nitrophenyl)-1h-pyrazole: Features a pyrazole ring instead of thieno[3,4-d]imidazole.

Uniqueness

2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole is unique due to its thieno[3,4-d]imidazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological and chemical activities .

Eigenschaften

Molekularformel

C11H6ClN3O2S

Molekulargewicht

279.70 g/mol

IUPAC-Name

2-(2-chloro-5-nitrophenyl)-1H-thieno[3,4-d]imidazole

InChI

InChI=1S/C11H6ClN3O2S/c12-8-2-1-6(15(16)17)3-7(8)11-13-9-4-18-5-10(9)14-11/h1-5H,(H,13,14)

InChI-Schlüssel

DXVUPXLXXROQKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=CSC=C3N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.